4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with substituted phenyl isothiocyanates. The general synthetic route can be summarized as follows:
Preparation of Hydrazine Derivative: The starting material, 3-chloro-4-methylphenyl hydrazine, is prepared by the reaction of 3-chloro-4-methylphenyl hydrazine hydrochloride with a base such as sodium hydroxide.
Cyclization: The hydrazine derivative is then reacted with carbon disulfide in the presence of a base like potassium hydroxide to form the corresponding 1,2,4-triazole-3-thiol.
Substitution Reaction: The triazole-3-thiol is further reacted with 4-chlorophenyl isothiocyanate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit certain enzymes makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as corrosion resistance and enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, while the chlorophenyl groups can interact with hydrophobic pockets in proteins. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-(3-methylphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and methylphenyl groups enhances its lipophilicity and potential for interaction with biological membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9-2-7-12(8-13(9)17)20-14(18-19-15(20)21)10-3-5-11(16)6-4-10/h2-8H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPJJOVWGAJQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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